Sulfamoyl fluoride, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

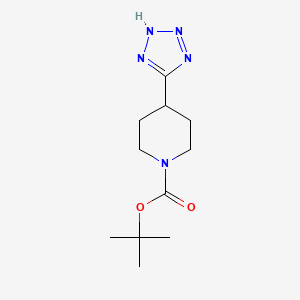

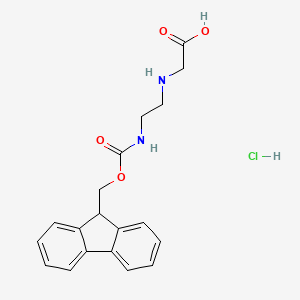

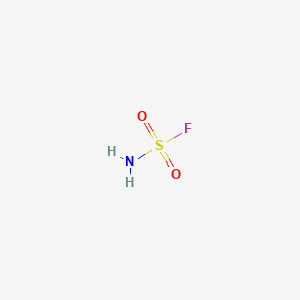

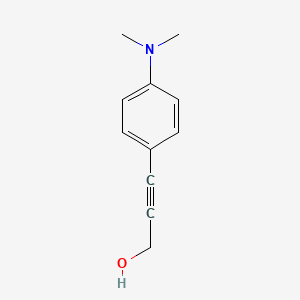

Sulfamoyl fluoride is an organic compound with the chemical formula F−SO2−N(−R1)−R2 . Its derivatives are known as sulfamoyl fluorides . They are widely used in chemical biology, medicinal chemistry, and agrochemistry .

Synthesis Analysis

Sulfamoyl fluorides can be synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . They can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 . Sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .Molecular Structure Analysis

The molecular structure of sulfamoyl fluoride is F−SO2−N(−R1)−R2 . The molecular formula is HFNOS and the average mass is 99.085 Da .Chemical Reactions Analysis

Sulfamoyl fluorides can undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines . This reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfamoyl fluoride vary depending on the specific compound . The molecular formula is HFNOS and the average mass is 99.085 Da .Applications De Recherche Scientifique

Organic Synthesis

Sulfamoyl fluoride is utilized in organic synthesis due to its high stability and efficient reactivity. It serves as a key component in the construction of diverse SuFEx linkers, which are pivotal in synthesizing complex organic molecules .

Chemical Biology

In chemical biology, sulfamoyl fluoride’s reactivity is harnessed for bioconjugation and biomolecular chemistry applications. It enables the modification of biomolecules, which is essential for understanding biological processes and developing therapeutic agents .

Drug Discovery

The compound plays a significant role in drug discovery, where it is used to create new pharmacological agents. Its unique properties facilitate the development of drugs with improved efficacy and safety profiles .

Materials Science

Sulfamoyl fluoride contributes to advancements in materials science by aiding in the creation of novel materials with specific properties, such as increased durability or enhanced functionality .

Catalysis

In catalysis, sulfamoyl fluoride is used to activate sulfonyl fluorides via base catalysis, which is crucial for various chemical reactions and processes within industrial and research settings .

Fluorosulfonylation

This compound is integral to fluorosulfonylation methods, providing a concise and efficient approach for producing sulfonyl fluorides, which are valuable in multiple scientific disciplines .

Mécanisme D'action

Target of Action:

Sulfamoyl fluoride belongs to the class of sulfonyl fluorides, which feature a sulfur–fluorine bond. These compounds have a century of history, with the first sulfonyl fluoride synthesized in 1921 . The primary targets of sulfamoyl fluoride are often enzymes and proteins involved in various biological processes.

Mode of Action:

The interaction of sulfamoyl fluoride with its targets typically involves nucleophilic attack at the fluorine center. This results in the formation of a sulfonyl radical or the extrusion of SO₂ . The balance of reactivity and stability makes sulfonyl fluorides attractive for medicinal chemists and chemical biologists. Notably, they resist hydrolysis under physiological conditions.

Biochemical Pathways:

Sulfamoyl fluoride affects several biochemical pathways. For instance:

- Protein–Protein Interactions : Sulfamoyl fluoride-based probes can map protein–protein interactions and identify enzyme substrates .

Pharmacokinetics:

- Absorption : Sulfamoyl fluoride can be made from sulfamoyl chlorides by reacting with fluoride sources (e.g., NaF, KF, HF, or SbF₃) .

Result of Action:

- Antibacterial Effects : Early reports highlighted the bactericidal effects of sulfonyl fluoride-substituted benzoic acids against bacteria like Bacillus subtilis and lactic acid bacteria .

Action Environment:

Environmental factors, such as pH, temperature, and solvent, can influence the efficacy and stability of sulfamoyl fluoride. Understanding these conditions is crucial for optimizing its use.

: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods : Sulfamoyl fluoride - Wikipedia : Sulfonyl fluorides as privileged warheads in chemical biology : Advances in the construction of diverse SuFEx linkers

Orientations Futures

Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides have opened up new horizons for the synthesis of diverse functionalized sulfonyl fluorides . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . It is expected that all of the above-mentioned directions will continue to expand in the coming years .

Propriétés

IUPAC Name |

sulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamoyl fluoride | |

CAS RN |

14986-54-0 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)

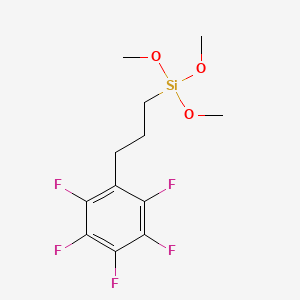

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)